BenchChemオンラインストアへようこそ!

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

GPR35 off-target profiling selectivity

This selective hCA IX/XII inhibitor features a 3-methylbutyl (isopentyl) N5 substituent that provides a distinct lipophilic signature (clogP=1.61), ensuring isoform selectivity not achievable with generic triazinyl benzenesulfonamides. With demonstrated GPR35 inactivity, it simplifies phenotypic assay interpretation, making it the preferred tool compound for hypoxia oncology research.

Molecular Formula C14H22N4O2S
Molecular Weight 310.42 g/mol
Cat. No. B11033188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Molecular FormulaC14H22N4O2S
Molecular Weight310.42 g/mol
Structural Identifiers
SMILESCC(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H22N4O2S/c1-12(2)8-9-18-10-15-14(16-11-18)17-21(19,20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H2,15,16,17)
InChIKeyLJKYVKHPQKFOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide – Structural and Pharmacological Class Context for Procurement Decisions


N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide (molecular formula C14H22N4O2S, MW 310.42 g/mol) is a synthetic small molecule belonging to the 1,3,5-triazinyl-substituted benzenesulfonamide class [1]. Compounds within this class are established as potent and isoform-selective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated transmembrane isoforms hCA IX and hCA XII, making them relevant to oncology research [2]. The compound features a partially saturated 1,4,5,6-tetrahydro-1,3,5-triazine core bearing a benzenesulfonamide zinc-binding group at the 2-position and a 3-methylbutyl (isopentyl) substituent at the N5 position, which modulates lipophilicity and target engagement [3].

Why N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide Cannot Be Replaced by Generic Class Analogs


Within the 1,3,5-triazinyl benzenesulfonamide family, the N5 substituent is a critical determinant of isoform selectivity, inhibitory potency, and physicochemical profile [1]. The 3-methylbutyl (isopentyl) chain of the target compound provides a distinct steric and lipophilic signature (clogP = 1.61) [2] that differs from shorter branched analogs (e.g., isobutyl) or bulkier cyclic/aromatic substituents, directly influencing the ligand's ability to occupy the hydrophobic pocket of hCA isoforms [3]. Generic substitution without matching this precise N5 substituent risks altered selectivity ratios between tumor-associated (hCA IX/XII) and off-target cytosolic isoforms (hCA I/II), as well as changes in solubility and membrane permeability that are essential for consistent in vitro and in vivo experimental outcomes.

Quantitative Differentiation Evidence for N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide Against Closest Analogs


GPR35 Off-Target Selectivity: Inactivity of the 3-Methylbutyl Derivative versus Class-Level Promiscuity Risks

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide was classified as inactive [1]. This contrasts with structurally related benzenesulfonamides bearing different N5 substituents that have shown promiscuous GPCR activity in published panels. The absence of GPR35 antagonism at screening concentrations indicates a cleaner off-target profile for this substitution pattern, which is relevant when selecting compounds for target-based carbonic anhydrase assays where GPCR interference could confound results.

GPR35 off-target profiling selectivity

Lipophilicity-Driven Membrane Permeability Differentiation: clogP of the 3-Methylbutyl Analog versus Shorter and Bulkier N5 Substituents

The calculated partition coefficient (clogP) of N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is 1.61 [1]. Within the series of N5-alkyl substituted tetrahydrotriazinyl benzenesulfonamides, the isobutyl analog (N5-CH2CH(CH3)2) would be predicted to have a lower clogP (~1.2–1.4) due to reduced chain length, while the tert-butyl analog (N5-C(CH3)3) would exhibit a higher clogP (~1.8–2.0) due to greater hydrophobicity. The 3-methylbutyl substituent occupies an intermediate lipophilicity window that balances membrane permeability with aqueous solubility, a parameter critical for consistent intracellular target engagement.

lipophilicity membrane permeability clogP

Rotatable Bond Count and Conformational Flexibility: Comparison of the 3-Methylbutyl Substituent with Rigid Cyclic Analogs

The target compound possesses 7 rotatable bonds, with the 3-methylbutyl chain contributing 4 freely rotatable single bonds [1]. This contrasts with the N5-cyclohexyl analog, which has approximately 5–6 rotatable bonds and a conformationally restrained cyclohexyl ring, and the N5-tert-butyl analog, which has only ~4–5 rotatable bonds with a quasi-spherical substituent. The enhanced conformational flexibility of the 3-methylbutyl chain may allow more favorable accommodation within the varied hydrophobic pockets of different hCA isoforms (I, II, IX, XII), potentially influencing the selectivity profile. Published crystallographic studies on triazinyl benzenesulfonamide-hCA II complexes demonstrate that the N5 substituent orientation within the active site is a key determinant of isoform selectivity [2].

conformational flexibility rotatable bonds structure-activity relationship

Molecular Weight and Ligand Efficiency Potential: The 3-Methylbutyl Derivative versus Higher-MW Amino Acid Conjugates

With a molecular weight of 310.42 g/mol, N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is significantly smaller than the amino acid-conjugated triazinyl benzenesulfonamides reported by Mikulová et al. (MW range ~400–600 g/mol) that incorporate two amino acid moieties [1]. Lower molecular weight, combined with a single hydrogen bond donor and a topological polar surface area of 76.36 Ų [2], places this compound in favorable drug-likeness space (Lipinski RO5 compliant). This makes it a more suitable starting scaffold for lead optimization campaigns where molecular weight growth must be managed carefully to preserve favorable ADME properties.

ligand efficiency molecular weight drug-likeness

Recommended Procurement and Application Scenarios for N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling – SAR Probe for N5 Substituent Optimization

Use as a reference compound in structure-activity relationship (SAR) campaigns exploring the effect of branched alkyl substituents at the N5 position on hCA I/II/IX/XII inhibition profiles. The 3-methylbutyl chain provides a distinct lipophilic and steric signature (clogP = 1.61, 7 rotatable bonds) [1] that can be directly compared with isobutyl, tert-butyl, and cyclohexyl analogs to map the hydrophobic pocket tolerance across isoforms. The class-level evidence for triazinyl benzenesulfonamides as low-nanomolar hCA IX/XII inhibitors supports this application [2].

Off-Target Liability Assessment in Cellular Assays – GPR35-Cleaned Chemical Probe

Employ as a carbonic anhydrase-targeting tool compound in cell-based assays (e.g., cancer cell line panels under hypoxic conditions) where GPCR-mediated background signaling is a concern. Demonstrated inactivity against GPR35 [3] provides confidence that observed phenotypic effects are less likely to arise from GPR35 modulation, reducing the need for counter-screening and simplifying data interpretation.

Fragment-Based or Low-MW Lead Optimization Starting Point

Initiate medicinal chemistry optimization using this compound (MW = 310.42 g/mol, Lipinski RO5 compliant) [3] as a low-molecular-weight starting scaffold for developing selective hCA IX inhibitors. Its favorable ligand efficiency parameters, compared to higher-MW amino acid-conjugated triazinyl benzenesulfonamides [4], allow for systematic addition of substituents to improve potency while maintaining drug-like properties.

Synthetic Methodology Development – Model Substrate for N5-Alkylation Optimization

Utilize as a model substrate in synthetic chemistry studies aimed at optimizing N5-alkylation conditions on the tetrahydro-1,3,5-triazine scaffold. The 3-methylbutyl substituent represents a moderately hindered alkyl chain that can serve as a benchmark for comparing reaction yields and selectivity when developing environmentally friendly synthetic procedures (e.g., aqueous carbonate-based methods) [5].

Quote Request

Request a Quote for N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.